molecular formula C17H17NO3S B8590105 N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide CAS No. 114149-02-9

N-(5-Acetyl-2,3-dihydro-1H-inden-2-yl)benzenesulfonamide

Cat. No. B8590105
M. Wt: 315.4 g/mol
InChI Key: ZPYLSGZSJPRUHR-UHFFFAOYSA-N
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Patent
US04820705

Procedure details

29.6 g (0.22 mol) of anhydrous aluminium chloride are suspended in 250 ml of ethylene chloride and 10.5 g (0.133 mol) of acetyl chloride and 24.2 g (0.0885 mol) of 2-(benzenesulphonamido)-indane are added successively. After the mixture has been stirred for approx 3 hours at room temperature, it is decomposed with ice and concentrated hydrochloric acid. The reaction product is obtained by concentrating the organic phase and subsequently crystallising the product from cyclohexane/ethyl acetate.
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[C:9]1([S:15]([NH:18][CH:19]2[CH2:27][C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20]2)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>C(Cl)CCl>[CH3:6][C:5]([C:23]1[CH:22]=[C:21]2[C:26](=[CH:25][CH:24]=1)[CH2:27][CH:19]([NH:18][S:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:16])=[O:17])[CH2:20]2)=[O:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
29.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
24.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1CC2=CC=CC=C2C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture has been stirred for approx 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product is obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the organic phase
CUSTOM
Type
CUSTOM
Details
subsequently crystallising the product from cyclohexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC(=O)C=1C=C2CC(CC2=CC1)NS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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